molecular formula C14H20N2O8S2 B1584967 Paraquat methosulfate CAS No. 2074-50-2

Paraquat methosulfate

Cat. No.: B1584967
CAS No.: 2074-50-2
M. Wt: 408.5 g/mol
InChI Key: WXJYKXOIFICRPR-UHFFFAOYSA-L
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Description

Paraquat methosulfate, also known as 1,1’-dimethyl-4,4’-bipyridinium methosulfate, is a quaternary ammonium compound widely used as a non-selective contact herbicide. It is highly effective in controlling a broad spectrum of weeds and grasses by disrupting the photosynthetic process in plants. Due to its high toxicity, this compound is subject to strict regulations and handling precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Paraquat methosulfate is synthesized through the methylation of 4,4’-bipyridine. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Reactors: Use of specialized reactors to handle the exothermic nature of the methylation reaction.

    Purification: Multiple purification steps, including crystallization and filtration, to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Paraquat methosulfate primarily undergoes redox reactions due to its ability to accept and donate electrons. The key reactions include:

Common Reagents and Conditions:

    Oxidizing Agents: Molecular oxygen and other electron acceptors.

    Reducing Agents: Various reducing agents can be used to revert this compound to its reduced form.

Major Products Formed:

Scientific Research Applications

Paraquat methosulfate has diverse applications in scientific research, including:

Mechanism of Action

Paraquat methosulfate exerts its herbicidal effects by disrupting the photosynthetic process in plants. It accepts electrons from photosystem I and transfers them to molecular oxygen, producing reactive oxygen species (ROS). These ROS cause oxidative damage to cellular components, leading to cell death . The compound’s high toxicity to humans and animals is also attributed to its ability to generate ROS, which can cause multi-organ failure and death upon exposure .

Comparison with Similar Compounds

Paraquat methosulfate belongs to the family of viologens, which are redox-active heterocycles. Similar compounds include:

Uniqueness: this compound is unique due to its high efficacy as a non-selective herbicide and its ability to rapidly produce ROS, making it highly effective in controlling a wide range of weeds and grasses .

Properties

IUPAC Name

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2CH4O4S/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;2*1-5-6(2,3)4/h3-10H,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJYKXOIFICRPR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2.2CH3O4S, C14H20N2O8S2
Record name PARAQUAT METHOSULFATE
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DSSTOX Substance ID

DTXSID7034202
Record name 1,1'-Dimethyl-4,4'-bipyridinium bis(methyl sulfate)
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Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Paraquat methosulfate appears as white crystalline solid or yellow solid. Used as a contact herbicide and desiccant. (EPA, 1998), White crystalline solid or yellow solid; [CAMEO], White crystalline solid or yellow solid.
Record name PARAQUAT METHOSULFATE
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Record name Paraquat methosulfate
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Boiling Point

Decomposes at 347-356 °F (EPA, 1998), decomposes at 347-356 °F
Record name PARAQUAT METHOSULFATE
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Vapor Pressure

Approximately 0 (EPA, 1998), approx 0
Record name PARAQUAT METHOSULFATE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PARAQUAT METHOSULFATE
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CAS No.

2074-50-2
Record name PARAQUAT METHOSULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Paraquat dimetilsulfate [ISO]
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Record name 1,1'-Dimethyl-4,4'-bipyridinium bis(methyl sulfate)
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Record name Paraquat-dimethylsulfate
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Record name PARAQUAT DIMETILSULFATE
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Record name PARAQUAT METHOSULFATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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